
h-NTPDase-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
h-NTPDase-IN-3 is a pan-inhibitor of nucleoside triphosphate diphosphohydrolases (NTPDases), which are enzymes that hydrolyze ATP and ADP to AMP and inorganic phosphate. This compound has shown inhibitory activity against multiple NTPDase isoforms, including h-NTPDase1, h-NTPDase2, h-NTPDase3, and h-NTPDase8 .
Métodos De Preparación
The synthesis of h-NTPDase-IN-3 involves sequential nucleophilic aromatic substitution (SNAr) and Suzuki reactions. The specific reaction conditions and industrial production methods are detailed in the literature . The compound is synthesized through a series of steps that include the formation of thieno[3,2-d]pyrimidine derivatives, which are then subjected to further chemical modifications to achieve the final product.
Análisis De Reacciones Químicas
h-NTPDase-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
h-NTPDase-IN-3 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the enzymatic activity of NTPDases and their role in various biochemical pathways.
Biology: It helps in understanding the regulation of extracellular nucleotide levels and their impact on cellular functions.
Industry: It is used in the development of new drugs and therapeutic agents targeting NTPDases.
Mecanismo De Acción
h-NTPDase-IN-3 exerts its effects by inhibiting the enzymatic activity of NTPDases. These enzymes are involved in the hydrolysis of extracellular nucleotides, which play a crucial role in various physiological processes. By inhibiting NTPDases, this compound modulates the levels of extracellular ATP and ADP, thereby affecting cellular signaling pathways and immune responses .
Comparación Con Compuestos Similares
h-NTPDase-IN-3 is unique in its ability to inhibit multiple NTPDase isoforms with varying degrees of potency. Similar compounds include:
Sulfamoyl benzamide derivatives: These compounds selectively inhibit different NTPDase isoforms and have been studied for their potential therapeutic applications.
Anthraquinone derivatives: These compounds also show selective inhibition of NTPDase isoforms and are used in research to understand the role of NTPDases in various diseases.
Propiedades
Fórmula molecular |
C16H10N4S |
|---|---|
Peso molecular |
290.3 g/mol |
Nombre IUPAC |
4,7-dipyridin-3-ylthieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C16H10N4S/c1-3-11(7-17-5-1)13-9-21-16-14(19-10-20-15(13)16)12-4-2-6-18-8-12/h1-10H |
Clave InChI |
ZUSVATVCNQIYMR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=CSC3=C2N=CN=C3C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,4R,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15139569.png)
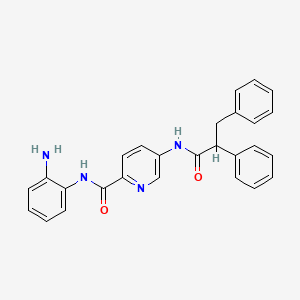

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15139573.png)
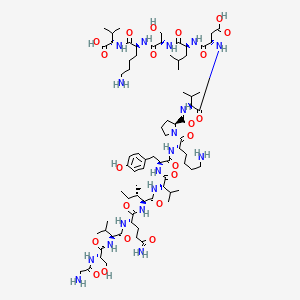
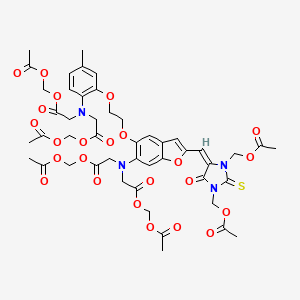
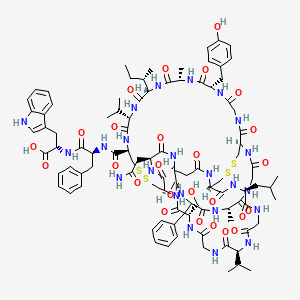
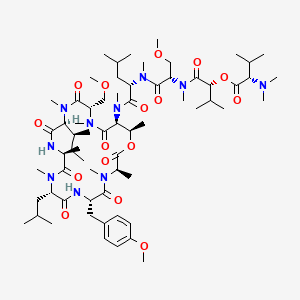

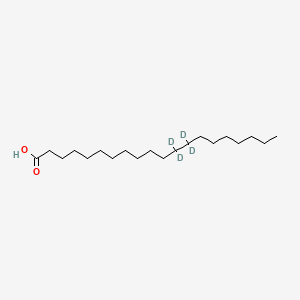
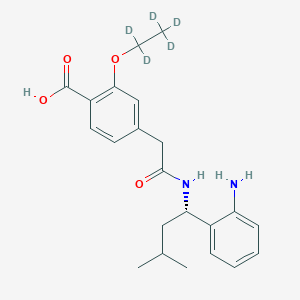

![5-[4-(6-Chloro-5-fluoro-2,3-dihydroindol-1-yl)quinazolin-6-yl]pyrimidin-2-amine](/img/structure/B15139639.png)
![5-chloro-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15139647.png)
